molecular formula C12H14N2O2 B594487 [3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine CAS No. 1300031-61-1

[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine

Cat. No. B594487
CAS RN: 1300031-61-1
M. Wt: 218.256
InChI Key: WHLKGQGVQDAOJM-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine, also known as [3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
BenchChem offers high-quality [3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1300031-61-1

Product Name

[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine

Molecular Formula

C12H14N2O2

Molecular Weight

218.256

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline

InChI

InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3

InChI Key

WHLKGQGVQDAOJM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC

synonyms

[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethyl-4-[2-(methoxy)-5-nitrophenyl]isoxazole (for a preparation see intermediate 3, 1.7 g, 6.85 mmol, 1 eq.) in ethanol (170 ml), was added Pd/C (10% on carbon, 85 mg) and the reaction was stirred under hydrogen for 4 h. AcOH (1.7 ml) was added and the reaction was hydrogenated for 20 h. After filtration, the solvent was evaporated in vacuo. The crude compound was dissolved into DCM and washed with saturated aqueous Sodium hydrogen carbonate, dried over Na2SO4, filtered and evaporated. The title compound was obtained as a red oil (1.38 g, 88%). GC/MS m/z: 218.
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170 mL
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85 mg
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Yield
88%

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